Lipophilicity (LogP): Dimethyl Substitution Balances Polarity Relative to Primary Amide and Mono-Methyl Analogs
The target compound exhibits a calculated LogP of 0.07 . In contrast, the primary amide analog 3-(4-aminophenyl)propanamide has a LogP of -0.244 [1], while the mono-methyl derivative N-(4-aminophenyl)-N-methylpropanamide has a higher LogP of 0.95 . The dimethyl substitution thus yields intermediate lipophilicity—approximately 0.31 log units more lipophilic than the primary amide and 0.88 log units less lipophilic than the mono-methyl variant. This precise lipophilicity is relevant for optimizing passive membrane permeability and aqueous solubility in biological assays .
| Evidence Dimension | Calculated LogP |
|---|---|
| Target Compound Data | 0.07 |
| Comparator Or Baseline | 3-(4-aminophenyl)propanamide: -0.244; N-(4-aminophenyl)-N-methylpropanamide: 0.95 |
| Quantified Difference | +0.314 log units vs. primary amide; -0.88 log units vs. mono-methyl analog |
| Conditions | Computed values from vendor databases; target LogP from Hit2Lead, comparators from Chembase and Fluorochem |
Why This Matters
Procurement of the dimethyl compound ensures a specific lipophilicity value that cannot be achieved by substituting a primary or mono-methyl amide, directly impacting assay design and SAR interpretation.
- [1] Chembase. 3-(4-aminophenyl)propanamide. LogP: -0.244. View Source
